molecular formula C9H10FNO3 B1448481 1-Fluoro-2-isopropoxy-4-nitrobenzene CAS No. 1229647-66-8

1-Fluoro-2-isopropoxy-4-nitrobenzene

Cat. No.: B1448481
CAS No.: 1229647-66-8
M. Wt: 199.18 g/mol
InChI Key: SHEDOPNEHCWGSL-UHFFFAOYSA-N
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Description

1-Fluoro-2-isopropoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol. It is characterized by the presence of a fluorine atom, an isopropoxy group, and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

1-Fluoro-2-isopropoxy-4-nitrobenzene can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-difluoronitrobenzene with isopropyl alcohol . The reaction typically requires specific conditions such as the presence of a base and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Fluoro-2-isopropoxy-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and nitro group can be replaced by other functional groups in the presence of suitable reagents and conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Common reagents used in these reactions include potassium carbonate, dimethylformamide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2-isopropoxy-4-nitrobenzene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biochemical pathways and molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-isopropoxy-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The fluorine atom and nitro group play crucial roles in its reactivity and interaction with other molecules. For example, the nitro group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives . The isopropoxy group can also participate in reactions that modify the compound’s properties and biological activity.

Comparison with Similar Compounds

1-Fluoro-2-isopropoxy-4-nitrobenzene can be compared with other similar compounds such as:

    1-Fluoro-4-nitrobenzene: Lacks the isopropoxy group, leading to different reactivity and applications.

    2-Fluoro-1-isopropoxy-4-nitrobenzene: Similar structure but with different substitution patterns, affecting its chemical behavior.

    4-Bromo-1-fluoro-2-nitrobenzene: Contains a bromine atom instead of an isopropoxy group, resulting in distinct chemical properties and uses.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-fluoro-4-nitro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEDOPNEHCWGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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